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Compound of Interest

Compound Name: (R)-BRD3731

Cat. No.: B2667888

(R)-BRD3731 is a selective inhibitor of Glycogen Synthase Kinase 3 (GSK3p), a key enzyme
in various cellular signaling pathways. This guide provides a comparative analysis of the cross-
reactivity of (R)-BRD3731 with other kinases, offering researchers, scientists, and drug
development professionals objective data to evaluate its performance against alternative
inhibitors. While comprehensive kinome-wide screening data for (R)-BRD3731 is not publicly
available, this guide summarizes the known selectivity and compares it with other well-
characterized GSK3 inhibitors.

Data Presentation: Quantitative Kinase Inhibition

The following table summarizes the inhibitory activity of (R)-BRD3731 and comparator
compounds against their primary targets and other kinases. The data highlights the selectivity
of these inhibitors.
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Fold
Target Off-Target IC50 | % Selectivity
Compound . IC50 / Kd . .
Kinase Kinase Inhibition (GSK3a/GS
K3pB)
IC50: 1.05 IC50: 6.7
(R)-BRD3731  GSK3p GSK3a ~6.4
HM[1] HMI[1]
IC50: 15 IC50: 215
BRD3731 GSK3p GSK3a ~14
nM[2][3] nM[2]
0.13
BRDO0705 GSK3a IC50: 66 nM GSK3p IC50: 515 nM  (GSK3B/GSK
3a)
IC50: 6.87
CDK2
UM
IC50: 9.74
CDK3
UM
IC50: 9.20
CDK5
pM
CHIR-99021 GSK3f3 IC50: 6.7 nM GSK3a IC50: 10 nM ~1.5

Over 20 other  >500-fold

kinases less potent
45 other

>800-fold
enzymes/rec

less potent
eptors

Note: A lower IC50 value indicates higher potency. Fold selectivity is calculated as IC50(off-
target)/IC50(target). For BRD0705, selectivity is shown for GSK3[3 relative to its primary target,
GSKa3a.

Experimental Protocols

1. KINOMEscan® Competition Binding Assay
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The KINOMEscan® platform (DiscoverX) is a high-throughput method to profile the interaction
of a test compound against a large panel of kinases. The assay is based on a competitive
binding format.

e Principle: The assay measures the ability of a test compound to compete with a proprietary,
immobilized ligand for the active site of a DNA-tagged kinase. The amount of kinase bound
to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction
in the amount of bound kinase in the presence of the test compound indicates an interaction.

o Methodology:

o Immobilization: An active-site directed ligand is biotinylated and immobilized on
streptavidin-coated magnetic beads.

o Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound
(at a specified concentration, e.g., 10 uM) are combined in a binding buffer.

o Incubation: The reaction is incubated at room temperature with shaking for a defined
period (e.g., 1 hour) to allow for equilibrium to be reached.

o Washing: The beads are washed to remove unbound kinase and test compound.
o Elution: The bound kinase is eluted from the beads.

o Quantification: The amount of eluted kinase is measured by qPCR using primers specific
for the DNA tag.

o Data Analysis: The results are typically reported as "percent of control,” where a lower
percentage indicates a stronger interaction between the test compound and the kinase.

2. Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

Biochemical assays directly measure the enzymatic activity of a kinase and the effect of an
inhibitor. The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that measures the
amount of ADP produced during a kinase reaction.
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 Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and
then the remaining ATP is depleted. In the second step, the ADP generated is converted
back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The
luminescent signal is proportional to the amount of ADP produced and thus to the kinase
activity.

o Methodology:

o Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor (at various
concentrations) are incubated in a kinase reaction buffer.

o ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the
kinase reaction and deplete the remaining ATP.

o ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which
contains an enzyme that converts ADP to ATP and the Ultra-Glo™ Luciferase/luciferin
mixture.

o Luminescence Measurement: The luminescence is measured using a luminometer.

o Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase
activity by 50%, is determined by plotting the luminescence signal against the inhibitor
concentration.

Visualizations
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KINOMEscan® Experimental Workflow

Preparation of Reagents:
- DNA-tagged kinase
- Immobilized ligand (on beads)
- Test compound

l

Binding Reaction:
Combine kinase, ligand-beads,
and test compound

l

Incubation:
Allow binding to reach equilibrium

'

Washing:
Remove unbound components

'

Elution:
Release bound kinase from beads

'

Quantification:
Measure kinase levels via gqPCR of DNA tag

'

Data Analysis:
Calculate % of control

Click to download full resolution via product page

Caption: KINOMEscan® Experimental Workflow.
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Caption: Simplified Wnt/pB-catenin Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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